ethyl (2R)-2-amino-3-(tert-butoxy)propanoate

Description

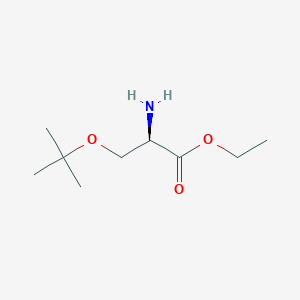

Ethyl (2R)-2-amino-3-(tert-butoxy)propanoate is a chiral amino acid ester characterized by:

- Structure: An ethyl ester group at the carboxylate position, a tert-butoxy group at the C3 position, and an unprotected amino group at the C2 position with (2R) stereochemistry.

- Applications: Such esters serve as intermediates in peptide synthesis, prodrug design, and biochemical studies due to their stability and tailored solubility from the tert-butoxy group .

Properties

IUPAC Name |

ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-5-12-8(11)7(10)6-13-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGZFRIRJWMSFZ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(COC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](COC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-2-amino-3-(tert-butoxy)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2R)-2-amino-3-hydroxypropanoic acid with isobutyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl (2R)-2-amino-3-(tert-butoxy)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

ethyl (2R)-2-amino-3-(tert-butoxy)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-amino-3-(tert-butoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active amino acid. These interactions can modulate biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Substituent Variations: tert-Butoxy vs. Other Groups

The tert-butoxy group in ethyl (2R)-2-amino-3-(tert-butoxy)propanoate confers steric bulk and hydrophobicity, distinguishing it from analogues with polar or aromatic substituents:

Key Insight: The tert-butoxy group balances lipophilicity and steric hindrance, making it preferable for synthetic intermediates, whereas aromatic substituents (indole, quinoline) enhance bioactivity or spectroscopic utility.

Ester Group Variations: Ethyl vs. Methyl

The ethyl ester in the target compound influences hydrolysis rates and solubility compared to methyl esters:

Key Insight : Ethyl esters generally exhibit slower hydrolysis than methyl esters, enhancing their stability in synthetic workflows but limiting aqueous solubility .

Stereochemical and Protecting Group Considerations

The (2R) configuration and absence of a Boc group on the amino group differentiate this compound from protected analogues:

Key Insight: The unprotected amino group in the target compound simplifies its use in peptide bond formation, whereas Boc-protected variants require additional deprotection steps .

Q & A

Basic Research Question

- Chiral HPLC : Using a chiral stationary phase (e.g., Chiralpak® IA/IB) with UV detection at 210–254 nm resolves enantiomers, with retention time comparisons to authentic standards .

- NMR Spectroscopy : H and C NMR verify regiochemistry (e.g., tert-butoxy proton signals at δ 1.2–1.4 ppm) and stereochemistry via coupling constants (e.g., for vicinal protons) .

- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 232.1543) and detects impurities .

How can researchers mitigate low yields or by-product formation during synthesis?

Advanced Research Question

- By-Product Analysis : TLC or LC-MS identifies side products (e.g., di-Boc derivatives or ester hydrolysis by-products). Adjusting stoichiometry (e.g., limiting Boc₂O) minimizes overprotection .

- Racemization Control : Lowering reaction temperatures (<25°C) and avoiding strong bases reduces stereochemical scrambling. Chiral auxiliaries or enzyme-mediated reactions (e.g., lipases) enhance enantioselectivity .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts improve reaction efficiency in asymmetric steps .

What methodologies are used to investigate this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Advanced Research Question

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) or radiolabeled ligands. For example, competitive binding assays with H-labeled analogs quantify receptor affinity .

- Molecular Dynamics Simulations : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like G-protein-coupled receptors (GPCRs) or kinases .

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rodent) and analyze via LC-MS to assess susceptibility to cytochrome P450-mediated degradation .

What safety protocols are essential when handling this compound in the lab?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators (N95) if aerosolization occurs .

- Ventilation : Perform reactions in fume hoods or under nitrogen flow to avoid inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.